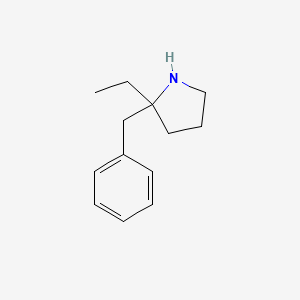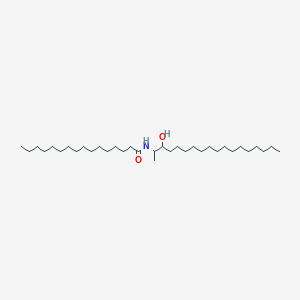![molecular formula C16H16ClNO B12091990 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene is a complex organic compound featuring a pyrrolidine ring attached to a phenoxy group, which is further connected to a chlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Attachment to Phenoxy Group: The pyrrolidine ring is then attached to a phenoxy group through nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.
Introduction of the Chlorobenzene Moiety: Finally, the chlorobenzene moiety is introduced via electrophilic aromatic substitution reactions, using chlorobenzene and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide, and catalysts like palladium .
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives .
Scientific Research Applications
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenoxy group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities and exhibit similar biological activities.
Phenoxy Derivatives: Compounds such as 4-phenoxyphenol and 4-phenoxyaniline have comparable phenoxy groups and are used in similar applications.
Chlorobenzene Derivatives: Compounds like 4-chlorophenol and 4-chloroaniline are structurally related and used in various industrial and medicinal applications.
Uniqueness: 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene is unique due to the combination of its pyrrolidine ring, phenoxy group, and chlorobenzene moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-[3-(4-chlorophenoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C16H16ClNO/c17-13-6-8-14(9-7-13)19-15-4-1-3-12(11-15)16-5-2-10-18-16/h1,3-4,6-9,11,16,18H,2,5,10H2 |
InChI Key |
CRGVCUXAILRUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Benzo[b]thiophen-3-yl)propanenitrile](/img/structure/B12091923.png)




![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)


![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)


![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)
